molecular formula C15H21ClN4O2 B2651782 Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2378490-48-1

Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2651782
CAS No.: 2378490-48-1
M. Wt: 324.81
InChI Key: WROBMHWBKRWYNM-IAZYJMLFSA-N
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Description

Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of bioactive molecules. The presence of a tert-butyl group, a chloropyrimidine moiety, and a bicyclic azabicyclohexane core makes it a unique and versatile molecule for various chemical transformations and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:

    Formation of the Azabicyclohexane Core: This step often employs a [2+2] cycloaddition reaction to form the bicyclic structure.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with the bicyclic intermediate.

    Attachment of the Tert-butyl Group: The tert-butyl ester is usually introduced through esterification reactions, often using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the cycloaddition step and large-scale batch reactors for subsequent transformations. Process optimization would focus on maximizing yield and purity while minimizing waste and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclohexane core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloropyrimidine moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are typically employed under basic conditions.

Major Products

    Oxidation: N-oxides of the azabicyclohexane core.

    Reduction: Amines derived from the chloropyrimidine moiety.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces, particularly in the development of sp3-rich compounds .

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its bicyclic structure can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound’s derivatives are studied for their potential to act as enzyme inhibitors or receptor modulators. This makes it a valuable scaffold in the search for new drugs to treat diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, the compound can be used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to nucleic acids or proteins, while the azabicyclohexane core can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane Derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, such as 2-chloropyrimidine, are structurally related but lack the bicyclic framework.

    Azabicyclohexane Compounds: These include various azabicyclohexane derivatives with different substituents on the nitrogen atom.

Uniqueness

Tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its combination of a tert-butyl ester, a chloropyrimidine moiety, and a bicyclic azabicyclohexane core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl (1R,5S)-6-[(2-chloropyrimidin-4-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-7-9-10(8-20)12(9)19(4)11-5-6-17-13(16)18-11/h5-6,9-10,12H,7-8H2,1-4H3/t9-,10+,12?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROBMHWBKRWYNM-DHHPTOIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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